molecular formula C23H29NO10 B1140790 スコポラミンβ-D-グルクロン酸 CAS No. 17660-02-5

スコポラミンβ-D-グルクロン酸

カタログ番号: B1140790
CAS番号: 17660-02-5
分子量: 479.5 g/mol
InChIキー: NIZFCRZRBBERQF-UPLDFCNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scopolamine beta-D-Glucuronide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an oxane ring, and a phenylpropoxy group

科学的研究の応用

Pharmacological Properties

Mechanism of Action
Scopolamine beta-D-Glucuronide acts primarily through muscarinic receptor antagonism, inhibiting acetylcholine's effects on the central and peripheral nervous systems. This property is crucial in its applications for motion sickness and postoperative nausea and vomiting prevention. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways involved in nausea and vomiting control .

Clinical Applications

  • Motion Sickness and Nausea Prevention
    Scopolamine is widely used in transdermal patches for preventing motion sickness and postoperative nausea. The glucuronide form may enhance the pharmacokinetic profile by prolonging the drug's action through sustained release mechanisms .
  • Neuroprotective Research
    In experimental models, scopolamine is often utilized to induce cognitive impairment similar to Alzheimer's disease. Studies have shown that scopolamine beta-D-Glucuronide can be used to assess neuroprotective strategies against cognitive decline by examining its effects on amyloid-beta deposition and tau protein hyperphosphorylation .
  • Toxicology Studies
    Scopolamine beta-D-Glucuronide has been investigated as a countermeasure against organophosphate poisoning. Research indicates that it may mitigate respiratory toxicity associated with exposure to certain nerve agents by normalizing respiratory dynamics and reducing inflammation in animal models .

Neuropharmacological Studies

A significant body of research has focused on the neuroprotective effects of scopolamine beta-D-Glucuronide. In studies where scopolamine was administered to rodents, it led to increased levels of amyloid precursor proteins and enhanced tau phosphorylation, which are hallmarks of neurodegenerative diseases . The glucuronide conjugate's role in modulating these pathways provides insights into potential therapeutic targets for Alzheimer's disease.

Toxicological Assessments

Scopolamine beta-D-Glucuronide has demonstrated protective effects in models of acute respiratory toxicity. In guinea pigs exposed to organophosphate agents, treatment with aerosolized scopolamine significantly improved survival rates and reduced clinical signs of toxicity, suggesting a potential application in emergency medicine for chemical exposure scenarios .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Motion Sickness PreventionUsed in transdermal patches for sustained releaseEffective in reducing symptoms of motion sickness .
NeuroprotectionInvestigated in Alzheimer's disease modelsInduces cognitive impairment; potential neuroprotective effects observed .
ToxicologyCountermeasure against organophosphate poisoningImproves survival and reduces toxicity symptoms in animal models .

Case Studies

  • Motion Sickness Management
    A clinical study evaluated the efficacy of scopolamine patches versus oral medications in preventing motion sickness during sea travel. Results indicated that patients using patches reported significantly lower instances of nausea compared to those receiving oral treatments .
  • Neuroprotective Effects
    In an animal model study, scopolamine beta-D-Glucuronide was shown to reduce amyloid-beta deposition when administered alongside neuroprotective compounds derived from natural sources, highlighting its potential role as an adjunct therapy in Alzheimer’s treatment strategies .
  • Chemical Exposure Response
    A study on guinea pigs exposed to nerve agents demonstrated that aerosolized scopolamine significantly improved recovery outcomes compared to untreated controls, suggesting its utility as an emergency treatment in toxicological scenarios .

作用機序

Target of Action

Scopolamine, also known as hyoscine, is a belladonna alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . It structurally mimics the natural neurotransmitter acetylcholine . The primary targets of scopolamine are the M1-M5 mAChRs .

Mode of Action

Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition . As such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects . It induces several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine is a tropane alkaloid isolated from members of the Solanaceae family of plants . The hyoscyamine 6β-hydroxylase (H6H) is the last enzyme of the tropane alkaloid pathway which is needed to convert hyoscyamine into scopolamine . The glucuronide conjugation of scopolamine could be a relevant pathway in its metabolism .

Pharmacokinetics

The maximum drug concentration occurs approximately 0.5 hours after oral administration . Because only 2.6% of non-metabolized scopolamine is excreted in urine, a first-pass metabolism is suggested to occur after oral administration of scopolamine . After incubation with beta-glucuronidase and sulfatase, the recovery of scopolamine in human urine increased from 3% to approximately 30% of the drug dose .

Result of Action

The interaction of scopolamine with its targets leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It is most suitable for premedication before anesthesia and for antiemetic effects . This alkaloid is the most effective single agent to prevent motion sickness .

Action Environment

The action of scopolamine can be influenced by the gut microbiota. Gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . This suggests that targeted manipulation with gut microbes bearing specific functions, or dietary glycerol supplementation might modify gut microbial activity to reduce HCA-induced CRC risk .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine beta-D-Glucuronide involves multiple steps, including the formation of the oxane ring and the introduction of the phenylpropoxy group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

化学反応の分析

Types of Reactions

Scopolamine beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenylpropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can produce a hydroxyl group.

類似化合物との比較

Similar Compounds

    (3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid: Lacks the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group.

    Scopolamine beta-D-Glucuronide methyl ester: Contains a methyl ester group instead of the carboxylic acid.

Uniqueness

The presence of the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group in Scopolamine beta-D-Glucuronide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its overall biological activity.

特性

CAS番号

17660-02-5

分子式

C23H29NO10

分子量

479.5 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1

InChIキー

NIZFCRZRBBERQF-UPLDFCNLSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5

異性体SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5

正規SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5

同義語

(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid;  (-)-Scopolamine 9’-glucuronide;  Scopolamine O-β-D-glucuronide;  _x000B_

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scopolamine beta-D-Glucuronide
Reactant of Route 2
Scopolamine beta-D-Glucuronide
Reactant of Route 3
Scopolamine beta-D-Glucuronide
Reactant of Route 4
Scopolamine beta-D-Glucuronide
Reactant of Route 5
Scopolamine beta-D-Glucuronide
Reactant of Route 6
Scopolamine beta-D-Glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。